3-Chloro-5-(neopentyloxy)pyridazine
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Overview
Description
3-Chloro-5-(neopentyloxy)pyridazine is a heterocyclic compound that contains a pyridazine ring substituted with a chlorine atom at the third position and a neopentyloxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(neopentyloxy)pyridazine typically involves the reaction of 3-chloropyridazine with neopentyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the neopentyloxy group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(neopentyloxy)pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The neopentyloxy group can be oxidized to form corresponding carbonyl compounds.
Cycloaddition Reactions: The pyridazine ring can participate in cycloaddition reactions, forming fused heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Cycloaddition: Dipolarophiles and catalysts under controlled temperature and pressure conditions.
Major Products
Nucleophilic Substitution: Formation of substituted pyridazine derivatives.
Oxidation: Formation of carbonyl-containing compounds.
Cycloaddition: Formation of fused heterocyclic compounds with potential biological activity.
Scientific Research Applications
3-Chloro-5-(neopentyloxy)pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: The compound’s unique electronic properties make it suitable for use in optoelectronic devices and sensors.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(neopentyloxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(methoxy)pyridazine
- 3-Chloro-5-(ethoxy)pyridazine
- 3-Chloro-5-(isopropoxy)pyridazine
Uniqueness
3-Chloro-5-(neopentyloxy)pyridazine is unique due to the presence of the neopentyloxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted pyridazines.
Properties
CAS No. |
1346691-22-2 |
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Molecular Formula |
C9H13ClN2O |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
3-chloro-5-(2,2-dimethylpropoxy)pyridazine |
InChI |
InChI=1S/C9H13ClN2O/c1-9(2,3)6-13-7-4-8(10)12-11-5-7/h4-5H,6H2,1-3H3 |
InChI Key |
OHGUFOLHAGPBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC1=CC(=NN=C1)Cl |
Origin of Product |
United States |
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